tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate
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Overview
Description
tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate typically involves multiple stepsThe final step involves the attachment of the tert-butyl carbamate group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is used to study the interactions of pyrazolo[3,4-b]pyridine derivatives with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-butyl (2-{[(1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate
- tert-butyl (2-{[(1-cyclopentyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate
Uniqueness: The uniqueness of tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C20H29N5O3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C20H29N5O3/c1-13-11-15(18(26)21-9-10-22-19(27)28-20(2,3)4)16-12-23-25(17(16)24-13)14-7-5-6-8-14/h11-12,14H,5-10H2,1-4H3,(H,21,26)(H,22,27) |
InChI Key |
QSQNBWCNTPLXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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